Suzukacillin

Description

Properties

CAS No. |

11017-50-8 |

|---|---|

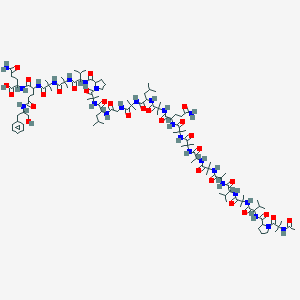

Molecular Formula |

C111H184N26O29 |

Molecular Weight |

2346.8 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156) |

InChI Key |

SICPFXZHVIAXRP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |

Synonyms |

suzukacillin suzukacillin A suzukacillin A'20 suzukacillin B |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of Suzukacillin Isoforms

Elucidation of Primary Amino Acid Sequences and N- and C-Terminal Modifications

The primary structure of Suzukacillin is that of a linear polypeptide, typically around 20 amino acids in length. researchgate.net Key features identified through sequencing are a modified N-terminus and a C-terminal amino alcohol. nih.govnih.gov The N-terminus is acetylated, and the C-terminus is characterized by the presence of phenylalaninol (Pheol). researchgate.netnih.gov All chiral amino acids and the phenylalaninol component have been determined to possess the L-configuration. nih.gov

Mass spectrometry (MS) has been a cornerstone in determining the amino acid sequence of this compound and its isoforms. nih.govscilit.com An early approach involved a combined gas chromatography-mass spectrometry (GC-MS) analysis of trifluoroacetylated peptide methyl esters derived from partial hydrolysates of the antibiotic. nih.gov This method provided a tentative sequence for this compound A, identifying 23 residues, including a high proportion of α-aminoisobutyric acid. nih.gov

More recent and precise sequencing efforts have employed high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS). nih.gov Techniques such as MALDI-TOF MS, nano-ESI-QTOF MS, and tandem mass spectrometry (MS/MS) have been instrumental. researchgate.net In these methods, individual peptide isoforms are separated chromatographically and then introduced into the mass spectrometer, where they are ionized. nih.govresearchgate.net By selecting a specific parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced, which allows for the definitive determination of the amino acid sequence. researchgate.net This approach has successfully established the individual sequences of numerous this compound A isoforms. nih.gov

A variety of spectroscopic techniques have been utilized to investigate the three-dimensional structure and conformational properties of this compound. nih.gov

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy have been pivotal in conformational analysis. nih.gov 270-MHz ¹H NMR studies on fragments of this compound, such as the amino-terminal decapeptide and the central 11-21 fragment, have provided detailed insights. acs.orgnih.gov These studies established that the peptide backbone adopts a highly folded conformation, specifically a 3₁₀-helix, which is stabilized by multiple intramolecular hydrogen bonds. acs.orgnih.gov

Circular Dichroism (CD): CD spectroscopy, a technique sensitive to the secondary structure of peptides, has been used to study this compound in various solvents. nih.govnih.gov The results indicate that this compound possesses a partially α-helical structure. nih.gov The degree of helicity is highly dependent on the environment, increasing significantly when the solvent is changed from polar to lipophilic, suggesting a flexible and adaptable conformation. nih.gov

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques have been used in comparative studies of this compound and the related peptaibol, alamethicin (B1591596), providing complementary data that supports the findings from CD and NMR regarding its helical nature. nih.gov

Identification and Characterization of Structural Heterogeneity and Microheterogeneity

One of the defining features of this compound is its structural diversity. It is produced as a mixture of closely related peptides, often referred to as isoforms or variants, a phenomenon known as microheterogeneity. researchgate.net Research has identified at least two main families, this compound A (SZ-A) and this compound B (SZ-B). researchgate.netresearchgate.net

The primary source of this compound's heterogeneity is the substitution of amino acids at specific positions along the peptide chain. nih.govresearchgate.net High-resolution mass spectrometry has enabled the identification of at least 28 distinct amino acid sequences within the this compound A family alone. researchgate.net These amino acid exchanges are not random but occur at specific locations.

Key positions for amino acid exchanges in this compound A include:

Position 6: Alanine (Ala) or α-aminoisobutyric acid (Aib) nih.gov

Position 9: Valine/Isovaline (B112821) (Vx) or Leucine (B10760876)/Isoleucine (Lx) nih.gov

Position 12: α-aminoisobutyric acid (Aib) or Leucine/Isoleucine (Lx) nih.gov

Position 15: Valine (Val) or Isovaline (Iva) nih.gov

Position 17: α-aminoisobutyric acid (Aib) or Valine/Isovaline (Vx) nih.gov

The table below details the sequences of several identified this compound A isoforms, highlighting the amino acid substitutions. nih.govresearchgate.net

| Isoform | Position 6 | Position 9 | Position 12 | Position 17 |

| SZ-A4 (Major) | Ala | Lx | Aib | Vx |

| SZ-A1 | Ala | Vxx | Aib | Aib |

| SZ-A2 | Ala | Lxx | Aib | Aib |

| SZ-A3 | Ala | Vxx | Aib | Vxx |

| SZ-A9 | Ala | Lxx | Lxx | Aib |

| SZ-A10a | Ala | Vxx | Lxx | Vxx |

Abbreviations: Aib (α-aminoisobutyric acid); Lx/Lxx (L-leucine or L-isoleucine); Vx/Vxx (L-valine or D-isovaline). The major peptide, SZ-A4, constitutes about 21% of the total peptide mixture. nih.gov

The successful analysis of this compound isoforms is predicated on their effective separation from the crude fungal extract. researchgate.net A multi-step purification and separation strategy is typically employed. researchgate.netresearchgate.net Initial purification of the crude peptide mixture can be achieved using column chromatography on silica (B1680970) gel or alumina. researchgate.netresearchgate.net

Further separation of the complex mixture into its components relies on more advanced techniques:

Thin-Layer Chromatography (TLC): Preparative and analytical TLC on silica gel has been used to separate the main this compound families, A and B. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is the primary method for resolving the microheterogeneity of this compound. nih.govresearchgate.net Analytical HPLC is used to assess the complexity of the mixture, while semipreparative HPLC allows for the isolation of individual peptide variants in sufficient quantities for subsequent sequencing and structural analysis. nih.gov

Conformational Analysis and Secondary Structural Elements

The conformational landscape of this compound is dominated by helical structures, a direct consequence of its high content of α-aminoisobutyric acid (Aib). nih.gov The steric hindrance imposed by the gem-dimethyl groups of Aib restricts the possible backbone dihedral angles, strongly favoring the formation of α-helices and 3₁₀-helices. nih.govnih.gov

Spectroscopic analyses confirm this predisposition. Circular dichroism studies show that this compound has a partially α-helical structure and that the helical content increases substantially in lipophilic environments compared to polar ones. nih.gov This suggests that the peptide can adapt its conformation in response to its surroundings, a key aspect of its membrane-modifying properties.

More detailed NMR studies have refined this picture, providing evidence for a 3₁₀-helical conformation in the amino-terminal and central portions of the peptide. acs.orgnih.gov For instance, analysis of the N-terminal decapeptide fragment revealed a 3₁₀-helix stabilized by eight intramolecular hydrogen bonds. acs.org Similarly, the 11-21 fragment was also found to adopt a highly folded 3₁₀-helical structure. nih.gov This prevalence of stable, helical secondary elements is a defining structural characteristic of the this compound molecule.

Alpha-Helical Content Determination and Solvent Dependence

The secondary structure of this compound is characterized by a significant presence of alpha-helical domains. The determination of this helical content and its variability in response to the solvent environment has been a key area of investigation, primarily employing spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR). fishersci.befishersci.at

Circular dichroism studies are instrumental in evaluating the secondary structure of peptides. wikipedia.orgepa.gov For this compound, CD spectroscopy has demonstrated that the peptide possesses a partially alpha-helical structure. fishersci.be A crucial finding from these studies is the profound influence of the solvent's polarity on the helical content. In polar solvents, this compound exhibits a more flexible conformation with lower helical content. Conversely, in lipophilic (nonpolar) solvents and environments, such as within a lecithin (B1663433) vesicle, the alpha-helical content increases substantially. fishersci.be This solvent-dependent conformational change is a critical aspect of its biological activity. The transition to a more helical structure in nonpolar environments facilitates its insertion into and interaction with lipid membranes.

NMR spectroscopy provides further detailed insights into the three-dimensional structure of this compound in solution. labsolu.ca 270-MHz proton NMR studies on fragments of this compound have identified intramolecularly hydrogen-bonded amide hydrogens, which are characteristic of stable helical structures. fishersci.se These studies confirm that fragments of the peptide adopt highly folded, largely 310-helical conformations, stabilized by numerous intramolecular hydrogen bonds. fishersci.sedsmz.de The temperature and solvent dependence of NH chemical shifts in NMR spectra further corroborates the presence and stability of these helical structures. fishersci.sefishersci.pt

The table below summarizes the observed relationship between the solvent environment and the helical content of this compound based on spectroscopic data.

| Solvent Environment | Polarity | Observed Helical Content | Primary Spectroscopic Method | Reference |

| Aqueous Media | Polar | Lower | Circular Dichroism | fishersci.be |

| Methanol | Polar | Moderate | Circular Dichroism | vulcanchem.com |

| Trifluoroethanol | Polar | High | Circular Dichroism | vulcanchem.com |

| Chloroform (CDCl3) | Nonpolar | High | NMR Spectroscopy | fishersci.sedsmz.de |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (folded 310-helix) | NMR Spectroscopy | fishersci.sedsmz.de |

| Lecithin Vesicles | Lipophilic | High | Circular Dichroism | fishersci.be |

This table is generated based on findings from multiple studies on this compound and related Aib-containing peptides.

Role of Unusual Amino Acids in Structural Stability (e.g., Alpha-Aminoisobutyric Acid)

A defining feature of this compound's primary structure is the high abundance of the non-proteinogenic amino acid, alpha-aminoisobutyric acid (Aib). fishersci.besigmaaldrich.com this compound A, for instance, contains ten Aib residues in its 23-residue sequence. fishersci.be This unusual amino acid plays a pivotal role in dictating the peptide's conformational preferences and exceptional stability. fishersci.co.uknih.gov

The unique structural feature of Aib is the presence of two methyl groups on its alpha-carbon, which sterically restricts the available conformational space of the peptide backbone. fishersci.co.uknih.gov This restriction predisposes the peptide chain to adopt helical conformations, most notably the 3(10)-helix and, to a lesser extent, the alpha-helix. fishersci.sefishersci.pt NMR and crystallographic studies on Aib-rich peptides, including fragments of this compound, have consistently demonstrated their propensity to form these helical structures. fishersci.sefishersci.pt

The Aib residues contribute significantly to the exceptional stability of this compound's helical structure through several mechanisms. Firstly, the steric hindrance from the gem-dimethyl groups shields the intramolecular hydrogen bonds of the helix from the disruptive effects of polar solvents. fishersci.be This shielding effect makes the helical conformation unusually stable, even in environments that would typically denature other peptides. fishersci.be Secondly, the Aib residues themselves are achiral and their incorporation dominates the folding preferences, often overriding the intrinsic stereochemical tendencies of the other L-amino acids in the sequence. nih.gov This results in a highly stable, ordered, and predictable helical structure. Studies on synthetic this compound fragments have confirmed that they adopt highly folded, largely 3(10) helical conformations stabilized by multiple intramolecular hydrogen bonds. fishersci.se

Supramolecular Assembly and Aggregation Behavior in Aqueous and Lipid Environments

This compound exhibits complex aggregation and self-assembly behavior, which is fundamental to its biological function of forming pores in membranes. nih.govfishersci.ca This behavior differs significantly in aqueous solutions compared to lipid environments.

In aqueous media, this compound shows a strong tendency to aggregate. This is attributed to its longer alpha-helical segment and a greater number of aliphatic side chains compared to its well-studied analogue, alamethicin. fishersci.be These structural features increase its hydrophobicity, promoting intermolecular association to minimize contact with the polar aqueous environment. NMR studies on this compound fragments in organic solvents suggest that this aggregation is mediated by intermolecular hydrogen bonds formed by solvent-exposed NH groups, with the side chain of glutamine also playing a significant role in stabilizing these aggregates. dsmz.de A model for a hexameric association has been postulated based on this data. dsmz.de

Within the nonpolar environment of a lipid bilayer, the behavior of this compound is markedly different and directly relates to its membrane-modifying properties. The peptide monomers insert into the membrane, a process favored by their high helical content in lipophilic surroundings. fishersci.bewikipedia.org Once in the membrane, these monomers undergo supramolecular assembly to form oligomeric pores. nih.gov Experimental evidence from voltage-jump relaxation experiments on black lipid films indicates that the formation of these pores begins with the dimerization of monomers. nih.gov This dimer acts as a nucleation state, from which larger oligomers can form. nih.gov The aggregation process ultimately leads to the formation of transmembrane channels, or pores, of varying sizes, which allow the passage of ions and lead to the lysis of the cell. nih.govfishersci.be This interaction with the lipid matrix is intense, leading to a higher probability of dimer formation from monomers compared to similar peptides. nih.gov

Mechanistic Investigations of Suzukacillin Biosynthesis

Elucidation of the Non-Ribosomal Peptide Synthetase (NRPS) Machinery for Suzukacillin Production

This compound, like other peptaibols, is synthesized not by the ribosome, but by large, modular multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). igem.orgnih.gov This mode of synthesis is common in fungi and bacteria for producing a wide array of secondary metabolites, including many antibiotics. igem.org The NRPS machinery functions as an assembly line, where each module is responsible for the selection, activation, and incorporation of a specific amino acid into the growing peptide chain. igem.orgd-nb.info

The fundamental domains required for peptide synthesis—Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C)—are organized within these modules. igem.org The A-domain selects a specific amino acid and activates it as an aminoacyl adenylate. The T-domain then covalently binds the activated amino acid via a thioester linkage. Finally, the C-domain catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. igem.org

Genomic studies of Trichoderma species reveal a rich repertoire of genes encoding these synthetases. microbiologyresearch.org For instance, the genomes of mycoparasitic species like Trichoderma virens and Trichoderma atroviride are particularly enriched with NRPS genes compared to the biomass-degrading Trichoderma reesei. microbiologyresearch.org While the specific NRPS responsible for this compound has not been definitively isolated and characterized in all producing strains, research on other Trichoderma peptaibols provides a clear model. In T. virens, two peptaibol synthetases, one with 18 modules and another with 14, have been identified as responsible for producing various families of peptaibols. microbiologyresearch.org This modular architecture allows for the production of a diverse array of peptide sequences from a limited number of synthetases, often through mechanisms like module skipping. mdpi.com The genes encoding these large NRPS enzymes are typically found organized in biosynthetic gene clusters. igem.org

Precursor Amino Acid Incorporation and Metabolic Labeling Studies

Metabolic labeling studies using isotopically marked precursors have been instrumental in deciphering the assembly of this compound. Early research on Trichoderma viride strain 63Cl demonstrated that the constituent amino acids of this compound are directly incorporated into the final peptide structure. tandfonline.com By supplementing the culture medium with ¹⁴C-labeled amino acids and analyzing their presence in the purified this compound, researchers confirmed the direct uptake and integration of these precursors. tandfonline.com

These experiments provide a powerful tool for tracing metabolic fluxes and understanding precursor-product relationships in secondary metabolism. nih.govthermofisher.comnih.gov The technique involves culturing the organism in a medium where a standard nutrient is replaced by its isotopically labeled counterpart. thermofisher.com The subsequent detection of the isotope in the final product confirms its metabolic origin. thermofisher.comnih.gov

A hallmark of this compound and other peptaibols is the high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). microbiologyresearch.orgoup.com This α,α-dialkylated amino acid is crucial for the peptide's ability to form a stable helical structure and resist degradation by proteases. uni-giessen.de

Metabolic labeling studies have provided key insights into its biogenesis. Isotopic experiments in Trichoderma viride suggest that Aib is primarily biosynthesized from L-valine. tandfonline.comoup.com Other studies have also shown that precursors such as starch, pyruvic acid, glycine, and L-aspartic acid can be incorporated into the Aib residues of this compound, indicating their entry into the central metabolic pathways that feed Aib biosynthesis. tandfonline.com An alternative pathway proposed for Aib formation in fungi involves the methylation of L-alanine, with S-adenosyl-methionine acting as the methyl donor. researchgate.net Furthermore, research on the biosynthesis of zervamicin, another peptaibol, has shown that the catabolism of D,L-isovaline (Iva) can lead to the formation of labeled Aib, suggesting a reversible reaction that could contribute to the cellular pool of Aib. uni-giessen.de

The availability of specific amino acids in the growth medium can significantly influence the yield and composition of this compound. Supplementation studies have shown both stimulatory and inhibitory effects, highlighting the complex regulatory network governing its biosynthesis.

For the Trichoderma viride 63Cl strain, the addition of certain amino acids to the culture medium was found to stimulate the formation of this compound. tandfonline.comoup.com Conversely, another study reported that several other amino acids suppressed its production without impacting fungal growth. stir.ac.uk This suggests that the cellular amino acid pool plays a direct regulatory role, either by providing limiting precursors or by exerting feedback inhibition on the biosynthetic enzymes or their genetic regulation.

| Amino Acid Supplement | Effect on this compound Production | Putative Rationale |

|---|---|---|

| L-Asparagine | Stimulatory tandfonline.com | May act as an amino group donor or accelerate the biosynthetic enzyme system. stir.ac.uk |

| Gamma-Aminobutyric Acid (GABA) | Stimulatory tandfonline.com | May act as an amino group donor or accelerate the biosynthetic enzyme system. stir.ac.uk |

| L-Serine | Stimulatory tandfonline.com | May be directly incorporated or act similarly to glycine. stir.ac.uk |

| Glycine | Stimulatory tandfonline.com | Radioisotopic experiments confirmed its direct incorporation into this compound. stir.ac.uk |

| L-Arginine | Stimulatory tandfonline.com | May act as an amino group donor or accelerate the biosynthetic enzyme system. stir.ac.uk |

| L-Valine | Inhibitory stir.ac.uk | Suppressed production without affecting mycelial growth. stir.ac.uk |

| L-Methionine | Inhibitory stir.ac.uk | Suppressed production without affecting mycelial growth. stir.ac.uk |

| L-Cysteine | Inhibitory stir.ac.uk | Suppressed production without affecting mycelial growth. stir.ac.uk |

| L-Tyrosine | Inhibitory stir.ac.uk | Suppressed production without affecting mycelial growth. stir.ac.uk |

| L-Tryptophan | Inhibitory stir.ac.uk | Suppressed production without affecting mycelial growth. stir.ac.uk |

Genetic and Molecular Regulation of this compound Biosynthetic Gene Clusters

The genes responsible for producing secondary metabolites like this compound are typically not scattered randomly throughout the genome but are organized into biosynthetic gene clusters (BGCs). igem.orgresearchgate.net A BGC contains the core NRPS genes alongside genes for precursor synthesis, tailoring enzymes that modify the peptide, and regulatory elements. igem.orgfrontiersin.org

The regulation of these clusters is complex and occurs at multiple levels. Often, a BGC will contain a gene for a cluster-specific transcription factor that controls the expression of all other genes within that cluster in response to specific developmental or environmental cues. nih.gov This localized control ensures that the entire metabolic pathway is activated coordinately.

Beyond cluster-specific regulators, broader mechanisms such as chromatin-level regulation play a crucial role. nih.gov Many BGCs are "silent" or expressed at very low levels under standard laboratory conditions. microbiologyresearch.org Their activation can be triggered by modifying the chromatin landscape, for example, through the modulation of histone methylation or acetylation, which makes the DNA more accessible for transcription. nih.govnih.gov The enhanced penicillin titer in production strains, for instance, is thought to depend not just on the number of BGC copies but on such complex regulatory mechanisms. researchgate.net The existence of numerous peptaibol synthase genes in Trichoderma genomes suggests a sophisticated regulatory network that controls which peptides are produced and when. microbiologyresearch.orgresearchgate.net

Strain-Specific Variations in this compound Production and Peptaibol Profiles

Different species and even different strains of Trichoderma exhibit significant variation in their production of this compound and other peptaibols. microbiologyresearch.orgfrontiersin.org This variation manifests as differences in the total amount of peptide produced and in the specific mixture of analogues present. This compound itself is not a single compound but a microheterogeneous mixture of closely related peptides. researchgate.netnih.gov

This diversity arises from several factors. The genomes of different Trichoderma species contain varying numbers of secondary metabolism genes, including NRPSs, which directly impacts their biosynthetic potential. microbiologyresearch.org For example, T. virens and T. atroviride possess more NRPS genes than T. reesei. microbiologyresearch.org

Even within a single strain, a surprising degree of diversity can be generated. Analysis of Trichoderma viride strain 63 C-I revealed at least 15 distinct but related sequences for this compound-A. researchgate.netnih.gov These analogues differ by the substitution of certain amino acids at specific positions in the peptide chain, a phenomenon likely caused by the relaxed substrate specificity of some A-domains within the NRPS machinery. researchgate.net Comparative studies of different T. longibrachiatum strains also show similar yet distinct peptaibol profiles, with some compounds being common to all strains and others being strain-specific. frontiersin.org This chemical diversity is a key feature of peptaibol biosynthesis and reflects the evolutionary adaptation of different strains to their specific ecological niches.

| Analogue Designation | Sequence (Key Variable Positions Highlighted) |

|---|---|

| SZ-A4 (Major Peptide) | Ac-Aib-Ala-Aib-Ala-Aib-Ala(6)-Gln-Aib-Lx(9)-Aib-Gly-Aib(12)-Aib-Pro-Vx(15)-Aib-Vx(17)-Gln-Gln-Fol |

| SZ-A Variant 1 | Ac-Aib-Ala-Aib-Ala-Aib-Aib(6)-Gln-Aib-Lx(9)-Aib-Gly-Aib(12)-Aib-Pro-Vx(15)-Aib-Vx(17)-Gln-Gln-Fol |

| SZ-A Variant 2 | Ac-Aib-Ala-Aib-Ala-Aib-Ala(6)-Gln-Aib-Vx(9)-Aib-Gly-Aib(12)-Aib-Pro-Vx(15)-Aib-Vx(17)-Gln-Gln-Fol |

| SZ-A Variant 3 | Ac-Aib-Ala-Aib-Ala-Aib-Ala(6)-Gln-Aib-Lx(9)-Aib-Gly-Lx(12)-Aib-Pro-Vx(15)-Aib-Aib(17)-Gln-Gln-Fol |

| SZ-A Variant 4 | Ac-Aib-Ala-Aib-Ala-Aib-Ala(6)-Gln-Aib-Vx(9)-Aib-Gly-Aib(12)-Aib-Pro-Vx(15)-Aib-Aib(17)-Gln-Gln-Fol |

Molecular and Cellular Mechanisms of Action of Suzukacillin

Membrane Interaction and Permeabilization Dynamics

The initial and critical step in Suzukacillin's mechanism of action is its interaction with the lipid bilayer of target cell membranes. This interaction leads to a series of events that ultimately compromise the membrane's integrity.

This compound's interaction with lipid membranes is a complex process governed by its structural properties. Comprising 23 amino acids and a phenylalaninol, its partially α-helical structure is crucial for its membrane-modifying properties. nih.govnih.gov The α-helix content of this compound increases significantly when moving from polar to lipophilic environments, facilitating its insertion into the lipid bilayer. nih.gov This interaction perturbs the membrane, leading to a change in the equilibrium distribution between different conformations of the this compound monomer at the membrane interface. nih.gov

The intensity of this interaction is notably more pronounced compared to other peptaibols like alamethicin (B1591596). This is attributed to this compound's larger α-helix and a higher number of aliphatic side chains, which enhance its interaction with the lipid matrix. nih.govnih.gov This strong interaction is a key factor in its potent membrane-disrupting capabilities.

Following its initial interaction and insertion into the lipid bilayer, this compound monomers aggregate to form pores. This process of oligomerization is a critical step in its mechanism of action, leading to the permeabilization of the membrane. nih.gov Experimental evidence from voltage jump relaxation experiments on black lipid films indicates that the dimer serves as the nucleation state for pore formation. nih.gov From this initial dimer, further aggregation of monomers leads to the formation of oligomeric pores of varying diameters. nih.gov

The kinetics of this process are influenced by the properties of the lipid membrane and the concentration of this compound. The strong aggregation tendency of this compound, which is greater than that of alamethicin in aqueous media, is due to its longer α-helical part and a higher number of aliphatic residues. nih.gov This inherent tendency to aggregate facilitates a higher probability of forming the initial dimers required for pore formation. nih.gov

Ion Channel Activity and Conductance States

The pores formed by this compound oligomers function as ion channels, allowing the unregulated passage of ions across the cell membrane. This disrupts the electrochemical gradients essential for cellular function, ultimately leading to cell death.

The formation and dynamic nature of this compound-induced pores can be observed through electrophysiological measurements. The activity of these channels is characterized by discrete fluctuations in membrane conductance. nih.gov These fluctuations are a direct result of the opening and closing of individual oligomer pores, with the different levels of conductance corresponding to pores of varying sizes or oligomeric states. nih.gov This observation of discrete conductance levels provides strong evidence for the formation of defined pore structures rather than a general, non-specific disruption of the membrane. nih.gov

The ion channels formed by this compound exhibit both voltage-dependent and voltage-independent conductance states. nih.gov This is evident from the current-voltage (I-V) characteristics observed in experiments with artificial lipid membranes. nih.gov The voltage-dependent nature of the conductance suggests that the conformation or stability of the this compound pores can be influenced by the transmembrane potential. This voltage-dependent gating is a key feature of its ion channel activity, allowing for a dynamic response to the electrical state of the membrane. A slow process, interpreted as a change in the equilibrium distribution of different this compound monomer conformations at the membrane interphase, also influences the voltage-current characteristics. nih.gov

Comparative Analysis of Membrane-Disrupting Mechanisms with Other Peptaibols (e.g., Alamethicin)

Comparing the mechanism of this compound with that of alamethicin, another well-characterized peptaibol, highlights key differences that account for their distinct biological activities. Both peptides share the ability to form voltage-gated ion channels in lipid membranes. nih.gov However, the structural differences between them lead to variations in their membrane interactions and pore-forming properties.

This compound possesses a larger α-helix and a greater number of aliphatic side chains compared to alamethicin. nih.govnih.gov This results in a more intense interaction with the lipid membrane and a higher propensity to form dimers, the initial step in pore formation. nih.gov Consequently, this compound aggregates more strongly in aqueous environments. nih.gov

These structural distinctions also manifest in their electrophysiological properties. While both exhibit discrete conductance fluctuations, the specific characteristics of these fluctuations and the voltage-current relationships differ. nih.gov For instance, the more intense interaction of this compound with the lipid matrix is suggested to be linked to the occurrence of "inactivation," a phenomenon observed in its channel activity. nih.gov

Identification of Molecular Targets and Ligand-Receptor Interactions (Non-Clinical Context)

Extensive searches of scientific databases and literature have yielded no specific studies applying contemporary affinity-based, label-free, omics-based, or computational approaches to identify the molecular targets of this compound. The primary body of research on this compound focuses on its direct interaction with and disruption of lipid bilayers, a mechanism it shares with the structurally and functionally similar peptide antibiotic, Alamethicin. bioagilytix.comnih.govnih.gov This mode of action, which involves the formation of voltage-gated ion channels or pores within the cell membrane, positions the membrane itself as the primary target rather than a specific protein receptor. nih.gov

This fundamental difference in its mechanism of action likely explains the absence of studies utilizing the specific target identification methodologies outlined below. These techniques are typically employed to identify and characterize the interaction of small molecules with specific protein targets.

Affinity-Based Approaches for Target Identification

There is no publicly available research demonstrating the use of affinity-based approaches for the identification of this compound's molecular targets. Affinity-based methods, such as the use of chemical probes with reporter tags (e.g., biotin (B1667282) or fluorescent labels) for pull-down assays, are designed to isolate and identify specific binding partners of a compound from a complex biological sample. Given that this compound's primary interaction is with the lipid membrane, the application of traditional affinity-based techniques to identify a singular protein target may not be applicable.

Label-Free and Omics-Based Methodologies for Interaction Profiling

Similarly, the scientific literature lacks studies that have employed label-free and omics-based methodologies to profile the molecular interactions of this compound. Techniques such as proteomics and metabolomics, which analyze global changes in protein and metabolite levels in response to a compound, have not been specifically applied to elucidate the broader cellular impact of this compound beyond its direct membrane-disrupting effects. nih.govmdpi.commdpi.com While these methods could potentially reveal downstream cellular responses to membrane permeabilization caused by this compound, no such dedicated studies have been published.

Computational Approaches for Predicting Binding Sites and Druggability

No computational studies, such as molecular docking or in silico screening, have been published with the specific aim of predicting protein binding sites or assessing the "druggability" of specific targets for this compound. nih.govscispace.commdpi.com Computational approaches are powerful tools for predicting the interaction between a ligand and a protein receptor. nih.govunir.netresearchgate.net However, as the established mechanism of this compound involves the formation of pores in the lipid bilayer, the application of these computational methods to predict a specific protein binding site has not been a focus of research. nih.gov

Biological Activities of Suzukacillin in Non Clinical Models

Evaluation of Antimicrobial Activity Against Prokaryotic Organisms

Suzukacillin has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria.

Growth Inhibition Studies on Gram-Positive Bacterial Strains

Research has indicated that this compound exhibits inhibitory activity against Gram-positive bacteria. researchgate.net Peptaibols of this nature are recognized for their moderate antibacterial effects. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound against various Gram-positive strains are not extensively detailed in the available literature, its general efficacy is acknowledged. For instance, crude extracts from Trichoderma orientale, containing a this compound analogue, have demonstrated inhibitory activity against the growth of Gram-positive bacteria. researchgate.net

Investigations into Other Bacterial Pathogens

The antimicrobial spectrum of this compound extends to other bacterial pathogens, though its activity against Gram-negative bacteria is less pronounced. Studies on crude extracts containing this compound analogues have shown some inhibitory effects on the growth of Gram-negative bacteria. researchgate.net However, more detailed investigations are required to fully characterize its efficacy against a broader range of bacterial pathogens.

Antifungal Efficacy Against Eukaryotic Microorganisms

This compound has shown notable antifungal properties, particularly against filamentous fungi, which are significant plant pathogens.

Inhibition of Filamentous Fungi

This compound is a secondary metabolite produced by fungi of the Trichoderma genus, which are well-known biocontrol agents against a variety of plant pathogenic fungi. researchgate.netsemanticscholar.org This antagonistic activity is largely attributed to the production of antimicrobial compounds like this compound. researchgate.net The compound has been implicated in the inhibition of several important phytopathogenic filamentous fungi, including species of Fusarium, Rhizoctonia, and Colletotrichum. semanticscholar.orgnih.gov The release of antibiotics such as this compound by Trichoderma can induce physiological and morphological changes in these fungi, ultimately leading to the penetration of their hyphae. researchgate.net

Activity Against Yeasts and Other Fungal Pathogens

The activity of this compound against yeasts has produced some conflicting observations. One study reported that peptaibols structurally similar to this compound exhibit moderate activity against some Gram-positive bacteria but are not effective against Candida albicans. researchgate.net Conversely, a crude extract from Trichoderma orientale, which contained a this compound analogue identified as hyporientalin A, demonstrated fungicidal activity against clinical isolates of C. albicans. researchgate.net The minimal inhibitory concentrations (MICs) for this analogue ranged from 2.49 to 19.66 µM, which is comparable to the antifungal drug amphotericin B. researchgate.net Further research is needed to clarify the specific activity of purified this compound against various yeast species.

Antiparasitic Activity Investigations (e.g., Leishmanicidal Effects)

Preliminary studies have explored the potential of this compound as an antiparasitic agent. One investigation specifically assayed the antileishmanial activity of this compound, an alamethicin-analogue. eie.gr This suggests that this compound is being considered for its effects against parasites such as Leishmania. However, detailed findings from these in vitro studies, including the effective concentrations and mechanisms of action, require more comprehensive investigation to establish its potential in this area.

Plant Elicitor and Biocontrol-Related Activities

This compound demonstrates significant activity in plant-pathogen interactions, functioning both as an elicitor of plant defense responses and as a direct antagonist to pathogenic fungi.

This compound has been identified as a potent elicitor of volatile organic compounds (VOCs) in the lima bean (Phaseolus lunatus). mdpi.com The release of VOCs is a known plant defense mechanism, attracting natural enemies of herbivores and signaling to neighboring plants. researchgate.net While the ability of this compound to trigger this response is established, the specific composition of the volatile blend induced by this particular peptaibol is not detailed in the reviewed scientific literature. Research on other elicitors in lima beans has shown that the octadecanoid signaling pathway, leading to jasmonic acid, is central to the induction of these volatile emissions. nih.gov

As a secondary metabolite produced by Trichoderma species, this compound plays a crucial role in the fungus's biocontrol capabilities against a range of plant pathogens. The primary mechanism of action is antibiosis, where this compound directly inhibits or kills competing pathogenic fungi. This allows Trichoderma to successfully colonize the plant rhizosphere and protect the host plant from infection.

The antagonistic activity of this compound is credited with the successful penetration of host fungi and the destruction of their cell walls. This has been noted in interactions with several economically important plant pathogens.

Table 1: Observed Biocontrol-Related Activities of this compound Against Plant Pathogens

| Target Pathogen | Host Plant Context | Observed Effect of Trichoderma spp. Producing this compound |

|---|---|---|

| Rhizoctonia solani | Chilli (Capsicum annuum) | Inhibition of mycelial growth; reduction of dry root rot disease. |

| Sclerotium rolfsii | Groundnut, Finger Millet | Inhibition of mycelial growth; suppression of stem and foot rot. wikipedia.org |

The efficacy of Trichoderma as a biocontrol agent is often attributed to a combination of mechanisms, including mycoparasitism, competition for nutrients, and the production of antibiotic compounds like this compound and Alamethicin (B1591596). wikipedia.org

Membrane-Interactive Biological Activities on Model Cell Systems (e.g., Erythrocyte Membrane Perturbation for Mechanistic Insight)

The primary mechanism underlying the biological effects of this compound is its interaction with and modification of lipid membranes. Similar to the well-studied peptaibol Alamethicin, this compound can insert itself into cell membranes, forming voltage-dependent ion channels or pores. This action disrupts the membrane's integrity and permeability, leading to the leakage of essential ions and metabolites, and ultimately causing cell lysis.

This membrane-modifying property has been studied using artificial black lipid films as model systems. These studies reveal that this compound forms pores of varying sizes. The process begins with monomers interacting with the lipid matrix, followed by the formation of dimers which act as a nucleation state. From this state, larger oligomeric pores are formed. The relatively larger alpha-helical structure and higher number of aliphatic side chains in the this compound monomer, compared to Alamethicin, lead to a more intense interaction with the lipid membrane.

While direct studies on erythrocyte membrane perturbation by this compound are not extensively detailed, its demonstrated membrane-lysing properties in other model systems are indicative of a similar mechanistic action on red blood cells, which are a common model for studying membrane disruption by pore-forming agents. The hemolysis of human erythrocytes has been observed with other related peptaibols like trichotoxins. mdpi.com

Table 2: Mechanistic Details of this compound's Interaction with Model Lipid Membranes

| Mechanistic Step | Description |

|---|---|

| Monomer Interaction | Individual this compound molecules interact with the lipid matrix of the membrane. This is influenced by the peptide's partially α-helical structure and aliphatic residues. |

| Dimer Formation | Monomers at the membrane interphase form dimers, which serve as the nucleation state for pore formation. |

| Oligomer Pore Formation | Dimers aggregate to form larger, multi-unit (oligomer) pores that span the membrane. |

| Ion Channel Activity | The formed pores act as voltage-dependent channels, allowing the uncontrolled passage of ions across the membrane. |

| Cell Lysis | The disruption of ion gradients and membrane integrity leads to cell death. |

Cytotoxic Activity in In Vitro Cell Line Studies

Information regarding the specific cytotoxic activity of purified this compound against in vitro cancer cell lines, including data such as IC50 values, is not available in the reviewed scientific literature. While other peptaibols and crude extracts from Trichoderma species have been evaluated for their anticancer potential against various cell lines, dedicated studies detailing the effects of this compound are lacking. mdpi.comnih.govsemanticscholar.orgresearchgate.netfrontiersin.orgjapsonline.com

Table 3: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | Not available in PubChem |

| Alamethicin | 53229968 |

| Jasmonic acid | 5281928 |

Synthetic Strategies and Design of Suzukacillin Analogues

De Novo Chemical Synthesis of Suzukacillin and Defined Fragments

The complete chemical synthesis of this compound and its constituent fragments is a complex undertaking due to its length and the presence of multiple sterically hindered α,α-disubstituted amino acids. rsc.orgnih.gov Researchers have employed both solid-phase and solution-phase techniques to assemble this intricate molecule, often in a fragmented approach. researchgate.netrsc.orgresearchgate.netactanaturae.ru

A notable example of fragment synthesis is the preparation of the C-terminal heptapeptides of this compound A. researchgate.net These fragments, Pro-L-Val-Aib-D-Iva-L-Gln-L-Gln-L-Phl and Pro-L-Val-Aib-Aib-L-Gln-L-Gln-L-Phl, were initially obtained through selective trifluoroacetolysis of the natural product. researchgate.net Subsequent synthesis of these and related fragments has been instrumental in confirming the sequence and studying the conformational properties of the C-terminal region of this compound. researchgate.net

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides like this compound, offering advantages in purification and automation. bachem.combeilstein-journals.org The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.compeptide.com

Protecting Group Strategies: Two primary orthogonal protection strategies are commonly employed in SPPS: bachem.compeptide.comiris-biotech.de

Boc/Bzl Strategy: This method uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com While effective, it is not fully orthogonal as both groups are removed by acid, albeit at different strengths. peptide.com

Fmoc/tBu Strategy: This is a widely used orthogonal approach where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the Nα-amine, and acid-labile tert-butyl (tBu) based groups protect the side chains. bachem.compeptide.comiris-biotech.de This strategy allows for milder deprotection conditions for the Nα-group, which is often preferred. csic.es

Resins and Linkers: The choice of resin and linker is critical as it determines the conditions for the final cleavage of the peptide from the solid support and the nature of the C-terminus. beilstein-journals.org For instance, the 2-chlorotrityl chloride (CTC) resin is a "super acid-sensitive" resin that allows for the cleavage of the peptide under very mild acidic conditions, preserving acid-labile side-chain protecting groups. nih.gov This is particularly useful for preparing fully protected peptide fragments that can be used in subsequent solution-phase fragment condensation. bachem.com

Coupling Reagents: The formation of the peptide bond, especially involving the sterically hindered α-aminoisobutyric acid (Aib) residues found in this compound, presents a significant challenge. rsc.orgnih.gov To overcome this, various coupling reagents are utilized. For the synthesis of peptaibol analogues like ampullosporin A, a combination of reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)/1-hydroxybenzotriazole (HOBt) and tetramethylfluoroformamidinium hexafluorophosphate (TFFH) has been successfully employed. acs.orgnih.govacs.org For particularly difficult couplings involving consecutive Aib residues, the use of diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) has proven to be efficient in automated SPPS. rsc.org

Solution-Phase Synthetic Routes

While SPPS is dominant, solution-phase synthesis remains a valuable strategy, particularly for the synthesis of peptide fragments or for specific chemical modifications that are not amenable to solid-phase conditions. nih.govnih.gov This classical approach involves the coupling of protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step. beilstein-journals.org

A key advantage of solution-phase synthesis is its scalability. It has been noted that for large-scale production of commercial peptides, solution-phase methods can be more advantageous than SPPS. bachem.com A common strategy in solution-phase synthesis is fragment condensation, where smaller, protected peptide fragments, often synthesized via SPPS, are coupled together in solution. bachem.comnih.gov This hybrid approach leverages the efficiency of SPPS for fragment preparation and the scalability of solution-phase chemistry for the final assembly of larger peptides like this compound. semanticscholar.org For example, the synthesis of the peptaibol biphalin (B1667298) requires solution-phase synthesis due to its unique dimeric structure linked by a hydrazide bridge, which is not readily achievable using standard SPPS protocols. nih.govnih.gov

Design and Preparation of Structural Analogues and Derivatives of this compound

The design and synthesis of this compound analogues are driven by the desire to understand its mechanism of action and to develop new compounds with improved or novel biological activities.

Rational Design Based on Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to the rational design of new analogues. drugdesign.orgnih.gov These studies involve systematically modifying the structure of the parent molecule and evaluating the impact of these changes on its biological activity. nih.gov For peptaibols like this compound, SAR studies have focused on several key areas:

N- and C-Terminus Modifications: The termini of peptaibols are critical for their activity. In the case of ampullosporin A analogues, replacing the C-terminal amino alcohol (Leuol) with a leucine (B10760876) (Leu) or leucinamide (Leu-NH2) resulted in comparable biological activity in a pigment formation assay. acs.orgnih.gov Conversely, deleting the C-terminal residues led to a loss of activity. acs.org At the N-terminus, replacing the native tryptophan with other aromatic residues like D-Trp also maintained high potency. acs.orgnih.gov

These SAR studies provide a roadmap for designing new this compound analogues with potentially enhanced stability, altered membrane interaction properties, or improved selectivity. nih.gov

Combinatorial Chemistry Approaches for Peptaibol Libraries

Combinatorial chemistry is a powerful tool for generating large and diverse libraries of molecules, which can then be screened for desired properties. qyaobio.comamericanpeptidesociety.orgnih.gov This approach is particularly well-suited for peptide and peptaibol discovery. americanpeptidesociety.orgresearchgate.net

Synthesis of Peptide Libraries: Peptide libraries are typically synthesized using SPPS. qyaobio.comamericanpeptidesociety.org Two common methods are:

Parallel Synthesis: In this method, individual peptides are synthesized in separate reaction vessels, allowing for the creation of a spatially addressable library. qyaobio.com

Split-and-Mix Synthesis: This technique allows for the generation of much larger libraries. qyaobio.comamericanpeptidesociety.org The resin is divided into portions, each is coupled with a different amino acid, and then the portions are recombined. This process is repeated for each coupling cycle, resulting in a library where each bead carries a unique peptide sequence. americanpeptidesociety.org

Screening of Peptaibol Libraries: Once synthesized, these libraries can be screened for various biological activities, such as antimicrobial or enzymatic inhibitory effects. qyaobio.comamericanpeptidesociety.org For example, synthetic peptide combinatorial libraries have been successfully used to identify new antimicrobial peptides. researchgate.net This high-throughput approach can accelerate the discovery of novel peptaibol analogues with therapeutic potential. americanpeptidesociety.org The stilboflavins, a naturally occurring mixture of 20-residue peptaibols, are considered a "natural peptaibol library," demonstrating the diversity that can be found in nature and mimicked through combinatorial synthesis. researchgate.netuni-giessen.de

Advanced Synthetic Methodologies for Non-Standard Amino Acid Incorporation

The incorporation of non-standard amino acids, particularly the sterically hindered α-aminoisobutyric acid (Aib), is a defining challenge in the synthesis of this compound and other peptaibols. rsc.orgnih.gov These residues are responsible for the characteristic helical conformations and proteolytic resistance of peptaibols. nih.govmdpi.com

Chemical Synthesis: The primary challenge in incorporating Aib via SPPS is the difficulty of the coupling reaction due to steric hindrance. rsc.orgnih.gov Several strategies have been developed to address this:

Specialized Coupling Reagents: As mentioned previously, potent activating reagents like TFFH or DIC/Oxyma are often required to drive the coupling of Aib residues to completion. rsc.orgacs.orgnih.gov

Precursor-Directed Biosynthesis: This innovative approach involves feeding non-canonical amino acid precursors to the producing microorganism. For example, fluorinated analogues of alamethicin (B1591596) F50, a peptaibol similar to this compound, were successfully produced by feeding fluorinated phenylalanine derivatives to Trichoderma arundinaceum. acs.org This method allows for the site-selective incorporation of unnatural amino acids into complex natural products. acs.org

Chemoenzymatic Synthesis: Enzymatic methods offer a green and highly selective alternative for peptide synthesis. Papain-catalyzed chemoenzymatic polymerization has been used to synthesize polypeptides containing Aib residues from a tripeptide ethyl ester monomer. rsc.org This method resulted in an Aib-containing polypeptide that adopted an α-helical conformation, demonstrating the potential of enzymatic approaches for creating structured polymers with non-standard amino acids. rsc.org

These advanced synthetic methodologies are crucial for accessing this compound and its analogues, enabling detailed studies of their structure and function and paving the way for the development of new therapeutic agents.

Structure-Activity Relationship Studies of Synthetic this compound Variants

The biological activity of this compound, a member of the peptaibol family, is intrinsically linked to its unique structural features. Structure-activity relationship (SAR) studies, which explore how chemical structure correlates with biological function, reveal that this compound's potent membrane-modifying and antimicrobial properties are not dictated by a single feature but by the interplay of its amino acid composition, sequence, and resulting three-dimensional conformation.

The primary mechanism of this compound involves the formation of voltage-dependent ion channels or pores in lipid bilayer membranes. This activity is critically dependent on the peptide's ability to adopt an α-helical conformation. This helical structure is largely enforced by the remarkably high content of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The steric hindrance from the gem-dimethyl groups of Aib restricts the peptide backbone's conformational freedom, strongly favoring an α-helical secondary structure. This stable helix is essential for the peptide to span the cell membrane and assemble into functional pores.

Natural this compound is not a single compound but a microheterogeneous mixture of closely related peptide sequences. This natural diversity provides direct insight into its structure-activity relationships. Mass spectrometry studies have revealed that this compound A, for instance, is a complex of at least 28 different sequences. These variants primarily differ by conservative amino acid substitutions at specific positions within the peptide chain, notably at positions 6, 9, 12, and 17.

Helical Stability: The high Aib content is non-negotiable for maintaining the rigid α-helical structure required for membrane insertion.

Amphipathicity: The specific arrangement of polar (e.g., Glutamine) and non-polar residues creates an amphipathic helix that facilitates membrane targeting.

Hydrophobicity Tuning: Minor substitutions of hydrophobic amino acids (Val, Leu, Ile) modulate the peptide's interaction with the lipid core of the membrane, influencing the dynamics and efficiency of pore formation.

These principles guide the rational design of synthetic this compound analogues, aiming to optimize antimicrobial potency while potentially altering other biological effects.

Data Tables

Table 1: Observed Amino Acid Variations in Natural this compound A Peptides

This table details the microheterogeneity found in naturally occurring this compound A, with amino acid substitutions identified at four key positions.

| Position in Peptide Chain | Common Amino Acid | Observed Substitution(s) | Implied Effect on Activity |

| 6 | Alanine (Ala) | α-Aminoisobutyric acid (Aib) | Increased helical stability |

| 9 | Valine (Val) | Leucine (Leu) / Isoleucine (Ile) | Modulation of hydrophobicity |

| 12 | Leucine (Leu) | α-Aminoisobutyric acid (Aib) | Increased helical stability |

| 17 | Valine (Val) | Isoleucine (Ile) | Modulation of hydrophobicity |

Emerging Research Directions and Methodological Innovations in Suzukacillin Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The integration of high-throughput "omics" technologies is revolutionizing the study of natural products like Suzukacillin by providing a holistic view of the biological systems that produce them. humanspecificresearch.orgnih.gov These approaches enable a large-scale, comprehensive analysis of the various biomolecules involved in the biosynthesis and regulation of these complex peptides. frontiersin.orgresearchgate.net

Genomics: The foundation of understanding this compound production lies within the genome of its producing organism, primarily fungi from the genus Trichoderma. medcraveonline.comnih.govoup.com Genomic analysis, particularly genome mining, has become an indispensable tool for identifying the large, multi-modular non-ribosomal peptide synthetase (NRPS) gene clusters responsible for peptaibol biosynthesis. frontiersin.orgmdpi.comresearchgate.net By analyzing the architecture of these NRPS genes, researchers can predict the amino acid sequence of the resulting peptaibols, including this compound isoforms. mdpi.commdpi.com Comparative genomics provides insights into the evolution of these biosynthetic pathways across different Trichoderma species, explaining the vast structural diversity observed in peptaibols. frontiersin.org

Proteomics: This field focuses on the large-scale study of proteins, which are the functional players in the cell. humanspecificresearch.org In this compound research, proteomics can identify and quantify the expression of the NRPS enzymes and other auxiliary proteins involved in its synthesis. For instance, studies have explored the integration of protein expression data with other omics datasets to understand regulatory networks. nih.gov Mass spectrometry-based proteomics can provide a snapshot of the cellular machinery under specific conditions, revealing how environmental or genetic changes affect the protein landscape and, consequently, peptaibol production.

Metabolomics: As the comprehensive analysis of all metabolites within a biological sample, metabolomics offers a direct functional readout of cellular activity. humanspecificresearch.org For this compound, metabolomic profiling allows researchers to track the production of the peptide and its various isoforms in response to different culture conditions or genetic modifications. mdpi.com This approach is crucial for understanding the regulation of biosynthesis; for example, feeding experiments with different amino acids like α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva) combined with metabolomic analysis have shown that the ratio of these precursors can influence the final peptaibol profile. mdpi.com This nontargeted identification of all gene products, including transcripts, proteins, and metabolites, provides a powerful avenue for discovering novel bioactive compounds and understanding their cellular roles. researchgate.net

Advanced Computational Modeling and Simulation for Conformational and Interaction Dynamics

Computational modeling and simulation have become essential tools for investigating the structure-function relationships of peptides like this compound, which are often difficult to study using experimental methods alone. benthambooks.comtu-dresden.demonash.edu These in-silico approaches provide detailed insights into the molecular behavior that governs biological activity.

The antibiotic function of peptaibols stems from their ability to insert into cell membranes and form pores or channels. nih.gov Understanding this mechanism requires detailed knowledge of their three-dimensional structure and dynamic behavior. Advanced computational techniques, such as molecular dynamics (MD) simulations, are employed to model the folding process of this compound and its interaction with lipid bilayers. frontiersin.org An enhanced sampling technique known as accelerated molecular dynamics (aMD) can be used to overcome the long timescales required to simulate peptide folding, providing a more efficient way to explore conformational space. frontiersin.org

These simulations help to:

Predict the stable helical conformations (such as α- and 3₁₀-helices) that are characteristic of peptaibols.

Analyze the aggregation of this compound monomers to form channel structures within a membrane environment. acs.org

Investigate the influence of specific amino acid residues, particularly the non-proteinogenic Aib, on the peptide's structural stability and dynamics. frontiersin.org

Model the interactions between this compound and other molecules, providing a basis for rational drug design. numberanalytics.com

By combining computational data with experimental results from techniques like NMR and X-ray crystallography, a more complete picture of this compound's conformational and interaction dynamics can be constructed. cncb.ac.cn

Development of Novel Analytical Platforms for Peptaibol Complex Mixtures

A significant challenge in this compound research is that fungi typically produce it not as a single compound, but as a complex mixture of closely related isoforms, a phenomenon known as microheterogeneity. researchgate.net These isoforms often differ by only one or two amino acid substitutions at various positions in the peptide chain. nih.gov The development of sophisticated analytical platforms is therefore crucial for the separation, identification, and characterization of individual components within these mixtures.

Modern analytical workflows for this compound and other peptaibols rely heavily on the combination of high-performance liquid chromatography (HPLC) with advanced mass spectrometry (MS) techniques. researchgate.net

HPLC-MS: This is the cornerstone of peptaibol analysis. Crude extracts are first separated by reversed-phase HPLC, and the eluted compounds are directly introduced into a mass spectrometer. frontiersin.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization quadrupole time-of-flight (ESI-QTOF) MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of each peptide. nih.gov

Tandem Mass Spectrometry (MS/MS): To determine the amino acid sequence, selected parent ions are fragmented, and the resulting pattern of fragment ions is analyzed. nih.govjmb.or.kr This sequencing process is fundamental to identifying the exact structure of each this compound isoform in a mixture. nih.gov

The data generated from these platforms can be processed using specialized bioinformatics tools and compared against dedicated databases like the Peptaibol Database, which catalogs known sequences and structures. nih.govcncb.ac.cnpitt.edu These advanced analytical methods are essential for discovering new, previously uncharacterized this compound variants and for quality control in production processes. nih.gov

High-Throughput Screening Methodologies for Discovering New Biological Functions (Non-Clinical)

High-throughput screening (HTS) enables the rapid testing of thousands of compounds to identify those with a desired biological activity. creative-biolabs.com While the antimicrobial properties of this compound are well-documented, HTS methodologies offer a powerful approach to uncover novel, non-clinical biological functions. researchgate.netfrontiersin.org These methods can accelerate the discovery of new applications for this compound and its analogues.

HTS can be applied in various ways:

Screening for New Targets: this compound can be screened against large panels of enzymes, receptors, or whole cells to identify new molecular targets or cellular pathways it may modulate. For example, screening of fungal extracts led to the identification of peptaibols as specific inhibitors of the futalosine (B117586) pathway, an alternative biosynthetic route for menaquinone in certain bacteria. oup.com

Luminescence-Based Assays: Highly sensitive screening can be achieved using engineered bacterial or cell lines that express a luminescence gene. nih.gov The light intensity produced is directly proportional to the metabolic health of the cells, allowing for a rapid assessment of a compound's activity. nih.gov

Cell-Based Phenotypic Screening: This involves testing this compound against various cell types (e.g., fungal pathogens, plant cells) and using automated microscopy or other methods to detect changes in morphology, growth, or other phenotypes. creative-biolabs.com

Synergy Screens: HTS can be used to screen for synergistic interactions between this compound and other known compounds, potentially revealing combinations that are more effective for a specific purpose.

These large-scale screening efforts, combined with computational models that can predict activity, provide a robust platform for expanding the known bioactivity profile of this compound beyond its traditional antibiotic role. researchgate.net

Future Perspectives in Peptaibol Biosynthetic Engineering and Rational Design

The future of this compound research lies in moving beyond the study of the naturally occurring molecule to the deliberate design and creation of novel analogues with improved or entirely new properties. This is being pursued through two complementary approaches: biosynthetic engineering and rational design. nih.gov

Biosynthetic Engineering: This field aims to manipulate the natural biosynthetic machinery of the producing organism to generate new compounds. The target for engineering is the non-ribosomal peptide synthetase (NRPS) enzyme complex that assembles this compound. researchgate.netnih.gov

Module and Domain Swapping: NRPS enzymes are composed of modules, each responsible for incorporating a specific amino acid. By altering or swapping these modules, it may be possible to direct the incorporation of different amino acids at specific positions in the this compound sequence.

Precursor-Directed Biosynthesis: Supplying the fungal culture with non-natural amino acid analogues can lead to their incorporation into the final peptide structure. acs.org This has been successfully demonstrated for other peptaibols, where fluorine-containing phenylalanine analogues were incorporated to create fluorinated peptaibols. acs.org

Genetic Engineering of Regulatory Pathways: Understanding the genetic regulation of the NRPS gene clusters can lead to strategies for enhancing production. For example, deleting a putative glucose sensor gene in Trichoderma longibrachiatum was shown to significantly increase the yield of peptaibols. nih.gov

Rational Design: This approach uses computational tools to design new peptide sequences with desired properties before they are synthesized. numberanalytics.communi.cz Based on the knowledge of this compound's structure-activity relationships, researchers can design new sequences predicted to have enhanced stability, target specificity, or reduced toxicity. researchgate.netnih.gov These rationally designed peptides can then be produced either through chemical synthesis or by the biosynthetic engineering methods described above.

The convergence of these innovative methodologies promises to unlock the full potential of the this compound scaffold, leading to the development of a new generation of peptaibols tailored for specific non-clinical applications.

Q & A

Q. What experimental methodologies are recommended for structural characterization of Suzukacillin variants?

this compound’s non-ribosomal peptide structure requires advanced analytical techniques. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is critical for determining amino acid sequences and post-translational modifications, such as acetylation at specific residues (e.g., position 15 in this compound A4) . Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving stereochemistry and confirming cyclic or linear configurations. Cross-referencing with literature on analogous peptides (e.g., alamethicin) ensures consistency in structural assignments .

Q. How should researchers design bioactivity assays to evaluate this compound’s antimicrobial efficacy?

Standardized protocols involve determining minimum inhibitory concentrations (MICs) against model organisms like Bacillus subtilis (10 μg/mL) and Aspergillus niger (100 μg/mL) . Use dual dilution series in microtiter plates with positive (e.g., amphotericin B) and negative (vehicle-only) controls. Include statistical validation (e.g., IC₅₀ calculations via nonlinear regression) and adhere to NIH preclinical reporting guidelines for transparency in experimental conditions . Replicate experiments across independent batches to account for batch-to-batch variability in fungal metabolite production.

Q. What criteria should guide the selection of microbial strains for this compound production studies?

Prioritize strains with documented biosynthetic gene clusters (BGCs) for non-ribosomal peptide synthetases (NRPS). For example, Trichoderma viride 63C-I is a well-characterized producer of this compound A1 . Strain selection should align with research goals: clinical isolates for pathogen inhibition studies or industrial strains for yield optimization. Include phylogenetic analysis to confirm strain identity and avoid misannotation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across this compound studies?

Discrepancies often arise from differences in strain-specific variants (e.g., this compound A1 vs. A4) or assay conditions. Conduct comparative studies using standardized protocols (e.g., CLSI guidelines) and include full spectral data (UV, MS) to confirm compound identity . Meta-analyses of published MICs should account for variables like pH, temperature, and solvent carriers. For example, acetylation at residue 15 may alter membrane permeability, affecting MIC values against Eimeria tenella .

Q. What mechanistic approaches are used to study this compound’s ion channel formation in lipid membranes?

Black lipid membrane (BLM) electrophysiology is the gold standard for characterizing pore-forming activity. Apply voltage-clamp techniques to measure single-channel conductance and lifetime distributions. This compound’s voltage-dependent pore formation (e.g., threshold potentials of ±50 mV) can be compared to alamethicin to infer structural determinants of ion selectivity . Molecular dynamics simulations further elucidate how residue substitutions (e.g., Aib vs. Val) influence membrane insertion kinetics .

Q. How can researchers investigate the biosynthetic pathways of this compound variants in Trichoderma spp.?

Combine genomic (e.g., NRPS BGC sequencing) and metabolomic (LC-MS/MS) approaches to link gene clusters to specific variants. Heterologous expression in model hosts (e.g., Aspergillus nidulans) can validate biosynthetic steps. For example, this compound A1’s Ac-Aib-Ala-Aib-Ala-Gln-... sequence suggests modular NRPS activity with specific adenylation domains . Isotope-labeled precursor feeding studies (e.g., ¹³C-acetate) track post-assembly modifications like acetylation .

Methodological Best Practices

- Data Reproducibility : Publish full experimental details, including strain accession numbers, solvent systems for chromatography, and raw spectral data .

- Statistical Rigor : Report mean ± SD with n ≥ 3 replicates and use ANOVA for multi-group comparisons in bioactivity studies .

- Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies to prevent misuse of ionophore antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.